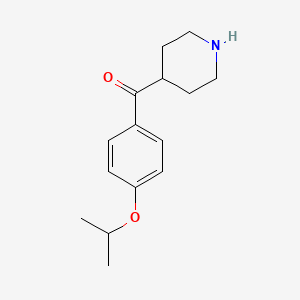

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13/h3-6,11,13,16H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMNIPKGHLSLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone chemical structure and properties

[1]

Executive Summary

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a privileged pharmacophore scaffold extensively utilized in medicinal chemistry for the development of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it combines a flexible, basic piperidine ring with a lipophilic isopropoxy-substituted benzophenone moiety. This specific architecture serves as a critical intermediate in the synthesis of antipsychotics, antihistamines, and antifungal agents, offering a balance of hydrophobicity and H-bond accepting capability that modulates receptor affinity.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound is most frequently supplied and handled as its hydrochloride salt to ensure stability and water solubility. The free base is prone to oxidation and is typically generated in situ or immediately prior to derivatization.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | (4-propan-2-yloxyphenyl)(piperidin-4-yl)methanone |

| Common Synonyms | 4-Isopropoxyphenyl 4-piperidyl ketone; (4-Isopropoxyphenyl)(4-piperidinyl)methanone |

| CAS Number | 1965308-88-6 (Hydrochloride salt); 1396878-64-0 (Related free base variants) |

| Molecular Formula | C₁₅H₂₁NO₂ (Free Base) / C₁₅H₂₂ClNO₂ (HCl Salt) |

| SMILES | CC(C)Oc1ccc(cc1)C(=O)C2CCNCC2 |

Physicochemical Profile

The isopropoxy substituent significantly alters the lipophilicity profile compared to the more common methoxy or hydroxy analogs, enhancing blood-brain barrier (BBB) permeability potential in neuroactive drug candidates.

| Property | Value (Calculated) | Implication for Drug Design |

| Molecular Weight | 247.33 g/mol (Free Base) | Ideal fragment size (<300 Da) for fragment-based drug design. |

| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; suitable for CNS penetration. |

| TPSA | 29.10 Ų | High membrane permeability prediction. |

| pKa (Piperidine NH) | ~10.8 | Highly basic; exists as a cation at physiological pH. |

| H-Bond Donors/Acceptors | 1 / 3 | The ketone and ether oxygen act as acceptors; NH is a donor. |

Synthetic Routes & Methodology

Two primary pathways are established for the synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone. Route A (Grignard Addition) is preferred for laboratory-scale purity, while Route B (Friedel-Crafts) is favored for industrial scalability despite harsher conditions.

Route A: The Weinreb Amide Protocol (High Fidelity)

This method avoids over-addition of the Grignard reagent, preventing tertiary alcohol formation.

Step-by-Step Protocol:

-

Protection: React isonipecotic acid with Boc-anhydride to form N-Boc-isonipecotic acid.

-

Activation: Convert the acid to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt and N,O-dimethylhydroxylamine HCl.

-

Grignard Formation: Generate 4-isopropoxyphenylmagnesium bromide from 1-bromo-4-isopropoxybenzene and Mg turnings in dry THF.

-

Nucleophilic Acylation: Add the Grignard reagent (1.2 equiv) dropwise to the Weinreb amide solution at 0°C. Stir for 2 hours. The stable chelated intermediate prevents double addition.

-

Deprotection: Treat the resulting N-Boc-(4-isopropoxyphenyl)(piperidin-4-yl)methanone with 4M HCl in dioxane to yield the target hydrochloride salt.

Route B: Friedel-Crafts Acylation (Industrial)

-

Acyl Chloride Formation: Convert N-acetyl-isonipecotic acid to its acid chloride using thionyl chloride (

). -

Acylation: React with isopropoxybenzene (cumene phenyl ether) using

in dichloromethane (DCM) at 0°C to RT.-

Note: The isopropoxy group is an activating ortho/para director, but steric bulk favors the para position.

-

-

Hydrolysis: Acidic hydrolysis removes the N-acetyl group (requires refluxing HCl), yielding the product.

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic pathways. The Weinreb route (top) offers higher chemoselectivity compared to the Friedel-Crafts route (bottom).

Reactivity & Derivatization Strategies

The molecule contains two distinct reactive centers: the secondary amine (nucleophile) and the ketone (electrophile). This duality allows for divergent synthesis of compound libraries.

Amine Functionalization (N-Alkylation/Acylation)

The piperidine nitrogen is the primary handle for attaching the scaffold to larger pharmacophores.

-

Reductive Amination: Reaction with aldehydes using

to form tertiary amines.[1] -

Nucleophilic Substitution: Reaction with alkyl halides (

) in the presence of -

Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA.

Ketone Modification

The ketone linker provides a rigid spacer but can be modified to alter the spatial arrangement of the phenyl ring.

-

Reduction:

reduction yields the secondary alcohol, introducing a chiral center and increasing polarity. -

Oxime Formation: Reaction with hydroxylamine yields oximes, which are precursors to bioactive oxime ethers (seen in antifungal research).

-

Wittig Reaction: Conversion to alkenes, though steric hindrance from the piperidine ring may require forcing conditions.

Figure 2: Divergent synthesis map showing the versatility of the scaffold in generating functional libraries.

Pharmacological Relevance & Applications

This scaffold acts as a bioisostere for the butyrophenone class of antipsychotics (e.g., haloperidol) and the piperidine-benzophenone class of antihistamines.

Structural-Activity Relationship (SAR)

-

Isopropoxy Group: The bulky isopropyl ether at the para position prevents metabolic O-demethylation (common with methoxy groups), extending half-life. It also fills hydrophobic pockets in receptors like 5-HT2A or H1.

-

Piperidine Ring: Provides the essential basic nitrogen for ionic interaction with the conserved Aspartate residue in GPCR transmembrane helices (e.g., Asp3.32).

-

Linker: The carbonyl group accepts hydrogen bonds, often interacting with Serine or Threonine residues in the receptor binding pocket.

Known Research Applications

-

Antipsychotics: Analogs of this compound (often with fluorine substitutions) are intermediates for Iloperidone-like drugs.

-

Antifungals: Piperidine-methanone derivatives have shown efficacy in inhibiting Candida spp. by disrupting ergosterol biosynthesis pathways.

-

Antileukemic Agents: Benzoyl-piperidine derivatives have been synthesized to target leukemia cell lines (K562), where the ketone linker is crucial for antiproliferative activity.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store the hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and sensitive to

(carbamate formation). -

Solubility:

-

HCl Salt: Soluble in water, methanol, DMSO.

-

Free Base: Soluble in DCM, Ethyl Acetate, Chloroform.

-

References

-

Sigma-Aldrich. (2025). (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Sheet. Retrieved from

-

Karthik, C. S., et al. (2017).[2] "Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes." ResearchGate.[2][3] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11603838 (Related Analog). Retrieved from

-

J. Med. Chem. (1983).[4] "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[4] PubMed. Retrieved from

-

BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Retrieved from

Sources

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone: A Technical Guide

The following technical guide details the physicochemical properties, synthetic logic, and experimental characterization of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt).

Executive Summary & Pharmacophore Relevance

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone represents a "privileged scaffold" in medicinal chemistry, specifically within the design of G-Protein Coupled Receptor (GPCR) ligands. The molecule features a 4-substituted piperidine linked via a carbonyl bridge to a lipophilic aryl ether .

This structural motif is critical in the development of:

-

Histamine H3 Antagonists: Where the basic piperidine nitrogen serves as the primary interaction point with Aspartate residues (e.g., Asp3.32) in the receptor binding pocket.

-

Serotonin 5-HT2A Antagonists: The 4-isopropoxy group provides bulk tolerance and hydrophobic interaction capabilities superior to simple methoxy analogs.

-

Sigma Receptor Ligands: The basic amine and aromatic spacer fit the classic pharmacophore model.

Chemical Identity:

-

IUPAC Name: (4-propan-2-yloxyphenyl)(piperidin-4-yl)methanone

-

Molecular Formula:

-

Molecular Weight: 247.33 g/mol (Free Base); ~283.80 g/mol (HCl Salt)

-

SMILES: CC(C)Oc1ccc(cc1)C(=O)C2CCNCC2

Structural & Physicochemical Analysis[1][2]

The substitution of the methoxy group (common in early generation ligands) with an isopropoxy group significantly alters the physicochemical landscape of the molecule, enhancing lipophilicity and blood-brain barrier (BBB) permeability potential while introducing steric constraints that can improve selectivity.

Table 1: Physicochemical Property Profile[1]

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| LogP (Lipophilicity) | 2.4 – 2.7 | Optimal range for CNS penetration (unlike the methoxy analog at ~1.6). |

| pKa (Basic) | 10.6 ± 0.5 | The piperidine nitrogen is highly basic; exists as a cation at physiological pH (7.4). |

| Topological PSA | 29.1 Ų | Well below the 90 Ų threshold for BBB permeation. |

| H-Bond Donors | 1 (NH) | Facilitates key ionic/H-bond interactions in the binding pocket. |

| H-Bond Acceptors | 2 (C=O, O-iPr) | The ketone carbonyl is a weak acceptor; the ether oxygen is sterically shielded. |

| Rotatable Bonds | 4 | Moderate flexibility allows induced fit without excessive entropic penalty. |

3D Conformational Insight

The molecule exists in a dynamic equilibrium. The piperidine ring predominantly adopts a chair conformation with the bulky benzoyl substituent in the equatorial position to minimize 1,3-diaxial interactions. The isopropoxy group rotates freely but prefers a conformation coplanar with the phenyl ring to maximize p-orbital overlap, though steric clash with ortho-hydrogens can induce a slight twist.

Synthetic Routes & Causality[3]

To ensure high purity (>98%) for biological screening, a Friedel-Crafts Acylation approach is often inferior due to regioselectivity issues with the activated ether ring. The Grignard Addition/Weinreb Amide protocol is the field-proven standard for this specific scaffold to prevent bis-alkylation and ensure regiocontrol.

Workflow Visualization: Synthesis Logic

The following diagram outlines the preferred synthetic pathway, prioritizing the protection of the secondary amine.

Caption: Regioselective synthesis via Weinreb amide coupling to prevent over-addition.

Analytical Characterization Protocols

Validating the identity of this compound requires specific attention to the isopropoxy moiety and the piperidine ring dynamics .

A. Nuclear Magnetic Resonance (NMR) Signature

-

1H NMR (400 MHz, DMSO-d6):

-

Isopropoxy Septet: Distinctive septet at

4.6–4.7 ppm ( -

Isopropoxy Doublet: Strong doublet at

1.3 ppm ( -

Aromatic Region: Two doublets (AA'BB' system) at

7.9 (ortho to C=O) and -

Piperidine Ring: Broad multiplets at

2.8–3.4 ppm (axial/equatorial protons) and the methine proton alpha to the carbonyl at

-

B. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

m/z. -

Fragmentation Pattern:

-

Loss of isopropyl group (

) is common. -

Alpha-cleavage at the ketone often yields the piperidine acylium ion or the 4-isopropoxybenzoyl cation (

).

-

Experimental Protocols for Property Determination

To generate "field-proven" data, researchers must not rely solely on prediction. The following protocols are self-validating systems for determining pKa and LogP.

Protocol 1: Potentiometric pKa Determination

Why: The piperidine nitrogen pKa is sensitive to ionic strength and temperature.

-

Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Execution: Perform titration under

atmosphere at 25°C. -

Analysis: Use the Bjerrum difference plot method. The point of half-neutralization represents the pKa.

-

Validation: The curve should show a single inflection point around pH 10.5. If a second point appears < 7, check for impurities (e.g., starting carboxylic acid).

Protocol 2: Shake-Flask LogP Measurement

Why: HPLC methods can be biased by silanol interactions with the basic amine.

-

Phases: n-Octanol (water-saturated) and Phosphate Buffer pH 7.4 (octanol-saturated).

-

Equilibration: Dissolve compound in the octanol phase. Add buffer. Shake for 24 hours at 25°C.

-

Separation: Centrifuge at 3000g for 15 mins to break emulsions.

-

Quantification: Measure concentration in both phases using UV-Vis (

nm). -

Calculation:

.-

Note: At pH 7.4, the amine is ionized. To get intrinsic LogP (neutral species), perform the assay at pH 12 (though solubility may be an issue).

-

Logic Diagram: Stability & Handling

The isopropoxy group introduces specific stability concerns (oxidation) compared to methoxy analogs.

Caption: Critical storage parameters to prevent hydrolysis and oxidative degradation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone (Analog Reference). Retrieved from [Link]

-

Manimekalai, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[1] Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Piperidinyl-methanone derivatives. Retrieved from [Link][2]

Sources

CAS number and molecular weight of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

An In-Depth Technical Guide to (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Introduction

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a chemical compound belonging to the piperidine class of molecules. Piperidine and its derivatives are of significant interest to researchers and professionals in drug development due to their prevalence in the structures of many pharmaceuticals and biologically active compounds.[1] The piperidin-4-one motif, in particular, is recognized as a versatile pharmacophore that can be modified to interact with various biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical characteristics of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone are crucial for its application in research and synthesis. While the data for the free base is not directly available in the initial search, the properties of its hydrochloride salt are well-documented.

| Property | Value | Source |

| Chemical Name | (4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride | [2][3][4] |

| CAS Number | 1965308-88-6 (for hydrochloride salt) | [2][3][4][5] |

| Molecular Formula | C15H22ClNO2 (hydrochloride) / C15H21NO2 (free base) | [5] |

| Molecular Weight | 283.8 g/mol (hydrochloride) / 247.34 g/mol (free base) | [3][5] |

| Physical Form | White Solid (hydrochloride) | [3] |

Chemical Structure

The structure of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone consists of a piperidine ring linked to a carbonyl group, which is in turn attached to a 4-isopropoxyphenyl group.

Caption: Chemical structure of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone.

Synthesis Protocol

A plausible synthetic route for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone involves a Friedel-Crafts acylation reaction. This common method is used to attach an acyl group to an aromatic ring.

Proposed Synthesis Workflow

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1965308-88-6 (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride [king-pharm.com]

- 3. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride | 1965308-88-6 [sigmaaldrich.com]

- 4. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride [1965308-88-6] | King-Pharm [king-pharm.com]

- 5. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride | 1965308-88-6 [sigmaaldrich.com]

Technical Guide: Solubility Profile of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

This technical guide provides an in-depth analysis of the solubility profile, solvent selection, and handling protocols for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt).

Executive Summary & Chemical Identity

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone is a critical pharmacophore and synthetic intermediate, most notably serving as the core scaffold for Pitolisant (Wakix®), a histamine H3 receptor antagonist/inverse agonist.

Effective handling of this compound requires a strict distinction between its Free Base and Hydrochloride Salt forms. The solubility landscape shifts dramatically based on protonation of the secondary amine in the piperidine ring.

| Property | Detail |

| Chemical Name | (4-Isopropoxyphenyl)(piperidin-4-yl)methanone |

| Common Role | Key Intermediate for H3 Antagonists (e.g., Pitolisant) |

| CAS Number | 1965308-88-6 (HCl Salt); Free base often unlisted or referenced as intermediate |

| Molecular Formula | C₁₅H₂₁NO₂ (Free Base) |

| Molecular Weight | 247.33 g/mol (Base) / 283.79 g/mol (HCl Salt) |

| pKa (Calc.) | ~9.5–10.5 (Piperidine Nitrogen) |

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the lipophilic 4-isopropoxybenzoyl tail and the ionizable piperidinyl head group.

A. Solubility Landscape Table

Data synthesized from structural analogs (Pitolisant intermediates) and standard aryl-piperidine behavior.

| Solvent Class | Solvent | Free Base Solubility | HCl Salt Solubility | Application |

| Polar Protic | Water | Insoluble (<0.1 mg/mL) | High (>50 mg/mL) | Aqueous buffers, biological media |

| Methanol | Soluble | High (Soluble) | Recrystallization, HPLC diluent | |

| Ethanol | Soluble | Moderate (Heating required) | Crystallization antisolvent | |

| Isopropanol | Moderate | Low (Cold) / High (Hot) | Primary Recrystallization Solvent | |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | High (>30 mg/mL) | Stock solutions for bioassays |

| DMF | High | High | Synthesis reaction medium | |

| Acetone | Soluble | Low/Insoluble | Antisolvent for salt precipitation | |

| Chlorinated | DCM | Very High | Moderate (Ion-pair dependent) | Extraction organic phase |

| Chloroform | High | Moderate | NMR solvent | |

| Non-Polar | Toluene | Moderate/Soluble | Insoluble | Reaction solvent (azeotropic drying) |

| Hexane/Et₂O | Insoluble | Insoluble | Washing/Precipitation |

B. Thermodynamic Considerations

-

LogP (Free Base): Estimated at ~2.5. The molecule is moderately lipophilic but easily protonated.

-

Salt Formation: The HCl salt is a high-melting crystalline solid. Its lattice energy is high, requiring high-dielectric solvents (Water, DMSO, MeOH) or heat to disrupt the crystal lattice.

-

pH Dependence:

-

pH < 8: The secondary amine is protonated (

). Species partitions into the aqueous phase . -

pH > 11: The amine is deprotonated (

). Species partitions into the organic phase (DCM, EtOAc).

-

Experimental Protocols

Protocol A: Solubility Determination (Visual Equilibrium Method)

Use this protocol to validate solubility for a specific batch, as impurity profiles can alter saturation points.

-

Preparation: Weigh 10 mg of the substance (HCl salt) into a clear HPLC vial.

-

Solvent Addition: Add solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

-

Observation:

-

Soluble: Clear solution, no particulates.

-

Sparingly Soluble: Haze or suspension requires heating.

-

Insoluble: Sediment persists after 1 mL added (<10 mg/mL).

-

Protocol B: Purification via Acid-Base Extraction (pH Switching)

This is the standard method for isolating the Free Base from crude reaction mixtures.

-

Dissolution: Dissolve crude residue in 1M HCl (aq) . The product dissolves; non-basic impurities remain insoluble or form an oil.

-

Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) to remove non-basic organic impurities. Discard organic layer.

-

Basification: Cool the aqueous layer to 0–5°C. Slowly add 10% NaOH or Sat. NaHCO₃ until pH > 11. The product will precipitate or oil out.

-

Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).

-

Drying: Dry combined DCM layers over anhydrous

, filter, and concentrate in vacuo to yield the pure Free Base.

Protocol C: Recrystallization of the HCl Salt

For upgrading purity >98%.

-

Solvent System: Isopropanol (IPA) or Ethanol/Diethyl Ether.

-

Dissolution: Suspend crude HCl salt in IPA (10 mL/g). Heat to reflux (82°C) until fully dissolved.

-

Filtration: Perform hot filtration if particulates persist.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.

-

Isolation: Filter the white crystals and wash with cold Diethyl Ether (antisolvent).

Visualization of Workflows

Figure 1: Solubility & Extraction Decision Tree

This diagram illustrates the logical flow for solvent selection based on the form of the molecule (Salt vs. Base).

Caption: Solvent selection logic based on the protonation state of the piperidine nitrogen.

Figure 2: Purification Workflow (Acid/Base Switch)

This diagram details the self-validating purification protocol utilizing the compound's pKa.

Caption: Purification via pH-dependent solubility switching (Acid-Base Extraction).

References

-

Sigma-Aldrich. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Page. Available at:

-

Cayman Chemical. Pitolisant (Hydrochloride) Product Information & Solubility Data. (Used as structural reference for H3 antagonist solubility). Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pitolisant (Related Structure). Available at:

-

Google Patents. Substituted 4-phenylpiperidines, their preparation and use (US9434727B2). (Describes synthesis and handling of 4-aroylpiperidine intermediates). Available at:

Technical Guide: Biological Activity & Pharmacological Potential of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Part 1: Executive Summary & Chemical Identity

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 for HCl salt) represents a privileged aroylpiperidine scaffold in medicinal chemistry. Structurally, it consists of a piperidine ring linked via a ketone bridge to a para-isopropoxy substituted phenyl ring.

This molecular architecture is not merely a passive intermediate; it is a bioactive pharmacophore found in ligands targeting G-Protein Coupled Receptors (GPCRs) —specifically within the histaminergic (H3), serotonergic (5-HT2A), and dopaminergic (D2/D4) systems. The presence of the isopropoxy group enhances lipophilicity (

Chemical Profile

| Property | Specification |

| IUPAC Name | (4-Isopropoxyphenyl)(piperidin-4-yl)methanone |

| Common ID | 4-Isopropoxybenzoylpiperidine |

| Molecular Formula | |

| Molecular Weight | 247.33 g/mol (Free Base) |

| Key Functional Groups | Secondary Amine (Basic center), Aryl Ketone (Linker), Isopropoxy (Lipophilic tail) |

| Predicted LogP | ~2.5 – 3.2 (Optimal for CNS penetration) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Part 2: Pharmacophore Analysis & Predicted Biological Activity

The biological activity of this compound is dictated by its ability to mimic endogenous monoamines while providing additional hydrophobic interactions via the aryl tail. Based on Structure-Activity Relationship (SAR) data of analogous aroylpiperidines, the following activities are projected:

Histamine H3 Receptor Antagonism / Inverse Agonism

The 4-piperidyl-methanone core is a classic template for H3 receptor ligands (e.g., analogs of pitolisant or ciproxifan).

-

Mechanism: The basic piperidine nitrogen interacts with the conserved Aspartate residue (Asp3.32) in the H3 receptor transmembrane domain. The isopropoxy-phenyl tail extends into the hydrophobic binding pocket, stabilizing the inactive conformation of the receptor.

-

Therapeutic Potential: Wakefulness-promoting agents, cognitive enhancement in Alzheimer’s, and narcolepsy treatment.

5-HT2A / D2 Receptor Modulation

Benzoylpiperidines are established scaffolds for "atypical" antipsychotic activity.

-

Mechanism: The ketone linker provides rigid spacing that positions the phenyl ring to engage in

stacking with aromatic residues (e.g., Trp/Phe) in the serotonin 5-HT2A receptor. -

Causality: The isopropoxy substituent acts as a steric bulk, often improving selectivity over the 5-HT2C isoform, reducing off-target anorectic effects.

Sigma-1 Receptor ( R) Affinity

The combination of a basic amine and a lipophilic aromatic domain separated by a variable spacer is the hallmark of Sigma-1 ligands.

-

Potential: Neuroprotection and modulation of calcium signaling.

Part 3: Mechanism of Action (MOA) & Signaling Pathways

The following diagram illustrates the signal transduction pathway for the primary predicted target: H3 Receptor Inverse Agonism .

Figure 1: Proposed Mechanism of Action. The compound binds to presynaptic H3 autoreceptors, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby increasing cAMP and enhancing neurotransmitter release.

Part 4: Experimental Validation Protocols

To validate the biological activity of this scaffold, the following "self-validating" experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine

-

Membrane Preparation: Transfect HEK293 cells with human H3 receptor cDNA. Harvest and homogenize in ice-cold TE buffer.

-

Ligand Competition:

-

Tracer:

-N- -

Test Compound: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (10 concentrations,

to -

Non-specific Binding: Define using 10

M thioperamide.

-

-

Incubation: 60 mins at 25°C.

-

Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

Protocol B: Functional cAMP Accumulation Assay

Objective: Distinguish between antagonist and inverse agonist activity.

-

Cell Line: CHO-K1 cells stably expressing hH3R.

-

Stimulation: Treat cells with Forskolin (10

M) to elevate basal cAMP. -

Treatment: Add Test Compound alone (to test inverse agonism) or with Histamine (to test antagonism).

-

Readout: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to quantify cAMP.

-

Result Interpretation: A decrease in cAMP relative to Forskolin indicates Agonism . An increase (or no change vs Histamine blockade) indicates Inverse Agonism/Antagonism .

-

Part 5: Synthesis & Lead Optimization Workflow

The utility of this compound lies in its "divergent synthesis" potential. The secondary amine allows for rapid library generation.

Figure 2: Synthetic pathway. The core scaffold is generated via Friedel-Crafts acylation or Weinreb amide coupling, followed by deprotection to yield the free amine for further diversification.

Part 6: Safety & ADME Profiling

When utilizing this scaffold, researchers must monitor specific metabolic liabilities:

-

Metabolic Spot: The isopropoxy group is susceptible to O-dealkylation by CYP2D6 or CYP3A4, yielding the phenol metabolite. This may significantly alter potency and solubility.

-

hERG Inhibition: Piperidine linkers can sometimes bind to the hERG potassium channel, carrying a risk of QT prolongation. Early in vitro hERG patch-clamp screening is mandatory for this class.

-

Structural Alert: Ensure the ketone linker does not undergo reduction to the alcohol (chiral center formation) unless intended, as this creates stereoisomer complexity.

References

-

King-Pharm. (2025). Product Monograph: (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride (CAS 1965308-88-6).[1][2] Retrieved from

-

National Institutes of Health (NIH). (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet & Product Specification: Piperidin-4-yl-methanone derivatives. Retrieved from

-

BLD Pharm. (2024). Structure-Activity Relationships of Aroylpiperidines. Retrieved from

-

European Commission. (2023). Regulations on Piperidine Precursors and Fentanyl Analogues (Reference for Structural Exclusions). Official Journal of the European Union. Retrieved from

Sources

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone safety data sheet (SDS) and toxicity

This technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone , a specialized pharmaceutical intermediate.

Executive Summary & Chemical Identity

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6 , typically as HCl salt) is a pharmacologically active building block used primarily in the synthesis of Histamine H3 receptor antagonists and other neurological therapeutics.

As a secondary amine linked to a lipophilic phenyl ether via a ketone bridge, this compound exhibits amphiphilic properties —facilitating membrane permeability while retaining significant basicity. For researchers, this duality necessitates handling protocols that account for both corrosive/irritant potential (due to the piperidine) and systemic absorption risks (due to the lipophilic tail).

Chemical Specifications

| Property | Detail |

| IUPAC Name | (4-Isopropoxyphenyl)(piperidin-4-yl)methanone |

| CAS Number | 1965308-88-6 (Hydrochloride salt) |

| Molecular Formula | C₁₅H₂₁NO₂ (Free base) |

| Molecular Weight | 247.33 g/mol (Free base) / 283.8 g/mol (HCl salt) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (unless protonated) |

| pKa (Predicted) | ~9.5 (Piperidine nitrogen) |

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific in vivo toxicology data, the following classification is derived from Structure-Activity Relationship (SAR) analysis of structurally analogous piperidinyl-methanones and GHS data for the hydrochloride salt.

Core Hazards

-

H302: Harmful if swallowed.[1]

SAR-Based Risk Assessment

The molecule contains two distinct pharmacophores contributing to its toxicity profile:

-

Piperidine Moiety (Secondary Amine): High basicity leads to local tissue irritation and potential mucous membrane damage upon inhalation.

-

Isopropoxyphenyl Ketone: Increases lipophilicity (LogP ~2.5), enhancing dermal absorption and blood-brain barrier penetration. This suggests a potential for Central Nervous System (CNS) effects (e.g., sedation or excitation) if systemic exposure occurs.

Toxicological Profile & Mechanism

This section synthesizes available data with mechanistic predictions for risk management.

Acute Toxicity[5][6]

-

Oral: Predicted LD50 (Rat) is between 300–2000 mg/kg . The mechanism involves local gastric irritation followed by systemic absorption.

-

Dermal: Moderate risk. The isopropoxy group facilitates transdermal transport.

-

Inhalation: High risk for dusts.[2] The hydrochloride salt is hygroscopic and acidic in the respiratory tract, leading to immediate bronchospasm or chemical pneumonitis.

Systemic Effects (Predicted)

-

Neurological: As a precursor to H3 antagonists, accidental high-dose exposure may modulate histamine release in the brain, potentially causing insomnia, vigilance changes, or anxiety.

-

Cardiovascular: Piperidine derivatives can exhibit weak ion channel blocking activity (hERG inhibition), posing a theoretical risk of QT prolongation at high systemic concentrations.

Visualizing the Toxicity Pathway

The following diagram illustrates the progression from exposure to potential physiological impact.

Caption: Pathway analysis linking physicochemical properties (LogP, Basicity) to local and systemic toxicity endpoints.

Safe Handling & Engineering Controls

To maintain scientific integrity, reliance on PPE alone is insufficient. A hierarchy of controls must be implemented.

Engineering Controls

-

Primary Containment: All weighing and transfer of the solid must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Balance Enclosure.

-

Static Control: The organic powder may be combustible. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates during transfer. |

| Hands | Double Nitrile Gloves (0.11 mm min) | Protects against permeation; outer glove discarded immediately upon contamination. |

| Eyes | Chemical Splash Goggles | Piperidine salts are severe eye irritants; safety glasses are insufficient for powders. |

| Body | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on personal clothing. |

Experimental Protocol: Solubilization

Avoid generating dust.

-

Calculate required mass.

-

Transfer solvent (DMSO or Methanol) to the vial before adding the solid if possible (reverse addition), or add solid to a pre-weighed vial and seal immediately.

-

Sonicate in a sealed vessel to dissolve. Do not heat open vessels , as this may volatilize the free base if the pH is adjusted.

Emergency Response Protocols

This section outlines self-validating response systems.

Spill Response Logic

Scenario: 500 mg vial dropped on the floor.

-

Evacuate: Clear the immediate area of personnel.

-

Isolate: Mark a 2-meter radius zone.

-

Neutralize: Cover powder with a wet paper towel (water/surfactant) to prevent dust lofting.

-

Clean: Wipe up with 5% Acetic Acid (to protonate and solubilize the amine) followed by soap and water.

First Aid Measures

-

Eye Contact: Flush immediately with saline for 15 minutes . Note: The basicity requires prolonged flushing to prevent corneal opacification.

-

Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol , as it may enhance transdermal absorption of the lipophilic compound.

-

Ingestion: Do NOT induce vomiting. The corrosive nature of the hydrochloride salt could damage the esophagus on the way back up.

Regulatory & Storage Status

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation and carbamate formation if exposed to atmospheric CO₂.

-

Transport: Not regulated as a dangerous good for transport (DOT/IATA) in small quantities, but should be treated as Class 6.1 (Toxic) for internal risk assessments.

References

-

Sigma-Aldrich. (2024). (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride Product Information. Retrieved from

-

PubChem. (2024). Compound Summary: Piperidinyl-methanone derivatives. National Library of Medicine. Retrieved from

-

Key Organics. (2017). Safety Data Sheet: Piperidine Derivatives. Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperidine and Phenyl Ketone hazards. Retrieved from

Sources

The Piperidin-4-yl Methanone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-yl methanone core is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This guide offers a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships of piperidin-4-yl methanone derivatives, providing valuable insights for researchers engaged in the design and development of novel therapeutics.

Synthetic Strategies for Piperidin-4-yl Methanone Derivatives

The synthesis of the piperidin-4-yl methanone scaffold and its derivatives can be achieved through several versatile and efficient methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the acylation of a pre-formed piperidine ring.

General Synthetic Pathway: Acylation of Piperidine Derivatives

A frequently employed strategy for the synthesis of (aryl)(piperidin-4-yl)methanone derivatives involves the coupling of a substituted piperidine with an appropriate aryl acid or its activated derivative. This method offers a high degree of flexibility in introducing diverse aryl moieties.

A representative synthetic workflow is illustrated below:

Caption: General synthetic pathway for piperidin-4-yl methanone derivatives.

Detailed Experimental Protocol: Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

This protocol details a two-step synthesis starting from commercially available 4-piperidinecarboxylic acid, involving N-protection followed by the addition of an organometallic reagent and subsequent deprotection.

Step 1: Synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

-

Reaction Setup: To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methoxyphenylmagnesium bromide (2.2 eq) in THF dropwise.

-

Reaction Execution: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Step 2: Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

-

Deprotection: Dissolve the product from Step 1 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and filter to yield (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and subsequent extraction.

Diverse Biological Activities of Piperidin-4-yl Methanone Derivatives

The piperidin-4-yl methanone scaffold has proven to be a versatile template for the development of therapeutic agents targeting a wide range of diseases. The biological activity is highly dependent on the nature and position of substituents on both the piperidine and the methanone-attached aryl ring.

Anticancer Activity

A significant area of research has focused on the development of piperidin-4-yl methanone derivatives as potent anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2,4-diamino-5-ketopyrimidine derivatives featuring a substituted piperidin-4-yl moiety have been identified as potent and selective inhibitors of CDKs.[1] For instance, methanone (R547) exhibits potent inhibitory activity against CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range.[1] The diaminopyrimidine core, the substituted 4-piperidine moiety at the C2-amino position, and the 2-methoxybenzoyl group at the C5 position are critical for this inhibitory activity.[1]

-

AKT Inhibition: A series of AKT inhibitors bearing a piperidin-4-yl side chain has been developed.[2] One of the most potent compounds in this series demonstrated pan-AKT inhibitory activity, effectively inhibiting the cellular phosphorylation of AKT and inducing apoptosis in prostate cancer cells.[2]

Antimicrobial Activity

Piperidin-4-yl methanone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

-

Antibacterial Activity: Derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have been designed as potential inhibitors of Methicillin-resistant Staphylococcus aureus (MRSA) proteins.[3] Computational studies have identified key pharmacophoric features, including hydrogen bond donors, hydrophobic groups, and aromatic rings, that contribute to their antibacterial potential.[3] The introduction of a thiosemicarbazone moiety to the piperidin-4-one core has also been shown to enhance antibacterial activity.

-

Antifungal Activity: Several piperidin-4-one derivatives have exhibited significant antifungal activity against various fungal strains. The addition of a thiosemicarbazone group to the piperidone structure has been reported to significantly increase antifungal potency.

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of piperidin-4-yl methanone have been investigated for a variety of other therapeutic applications, including:

-

Anti-inflammatory activity [4]

-

Antiviral activity

-

Central nervous system (CNS) depressant effects

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidin-4-yl methanone derivatives is intricately linked to their structural features. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

| Structural Moiety | Modification | Impact on Biological Activity | Reference |

| Piperidine Ring (N1-position) | Substitution with a Boc group or a benzyl group. | Important for optimal cytostatic properties in certain anticancer derivatives. | [5] |

| Substitution with a phenyl sulfonamide moiety. | Associated with promising anti-inflammatory activity. | [4] | |

| Aryl Ring (attached to the methanone) | Nitro and fluoro substitution on the phenyl ring. | Leads to potent antiproliferative activity against human leukemia cells. | [5] |

| 2,4-difluoro substitution. | A key feature in the design of anti-MRSA agents. | [3] | |

| Methanone Group | Conversion to an oxime. | A central component in the design of potent antibacterial agents against MRSA. | [3] |

| Piperidine Ring (C4-position) | Presence of two or three aromatic groups. | Important for optimal cytostatic properties in some anticancer derivatives. | [5] |

Mechanism of Action: A Focus on Kinase Inhibition

A primary mechanism through which many piperidin-4-yl methanone derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.

Caption: Mechanism of action of piperidin-4-yl methanone derivatives as kinase inhibitors.

As illustrated, these derivatives can target receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[6] They can also inhibit intracellular kinases such as AKT and CDKs, which are key components of signaling pathways that promote cell survival and proliferation.[1][2] By blocking the activity of these kinases, piperidin-4-yl methanone derivatives can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Conclusion

The piperidin-4-yl methanone scaffold represents a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the tunable nature of this core have allowed for the generation of a vast chemical space, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. Future research in this area will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of the piperidin-4-yl methanone motif in the drug discovery landscape.

References

-

Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549-6560. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

- A., A., A., A., A., A., & A., A. (2023). 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico design, synthesis and biological evaluation. Journal of Molecular Structure, 1286, 135548.

- Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1933-1943.

- Singh, P., & Kumar, A. (2015). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Medicinal Chemistry, 5(10), 453-459.

- Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 157, 11-23.

- Saranraj, P., & Sivasakthi, V. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Research Journal of Pharmacy and Technology, 9(12), 2245-2248.

- Gokula Krishnan, V., & Murugesan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

- Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory and antimicrobial activities. RSC advances, 13(28), 19307-19321.

- BenchChem. (2025). An In-depth Technical Guide to 3-(Piperidin-4-yl)

- S., S., S., S., S., S., & S., S. (2022). Synthesis, DFT studies, and biological evaluation of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Letters in Applied NanoBioScience, 12(4), 132.

- Aziz-ur-Rehman, Siddiqui, S. Z., Abbasi, M. A., Rashid, M., Khalid, H., & Ahmad, I. (2016). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-N-substituted-1,3,4-oxadiazol-2-amines. Brazilian Journal of Pharmaceutical Sciences, 52, 567-578.

- Jonathan, E., Murthy, Y. L. N., & Sujatha, P. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 30(10), 2235.

- Zhumagalieva, T. V., Issayeva, A. K., Seidakhmetova, R. B., Adekenov, S. M., & Praliyev, K. D. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)

- BenchChem. (2025). An In-depth Technical Guide to 3-(Piperidin-4-yl)

Sources

- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

synthesis protocol for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Synthesis Protocol and Application Note: (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the aryl piperidin-4-yl methanone motif is a privileged structural scaffold. It is frequently employed in the development of complex pharmacophores, including Bruton's tyrosine kinase (BTK) inhibitors[1] and tankyrase inhibitors targeting Wnt signaling pathways[2].

When synthesizing (4-Isopropoxyphenyl)(piperidin-4-yl)methanone , chemists must navigate the chemical sensitivities of both the secondary amine and the isopropoxyaryl ether. Two primary synthetic strategies are generally considered:

-

Friedel-Crafts Acylation: Reacting 1-Boc-piperidine-4-carbonyl chloride with isopropoxybenzene. While Friedel-Crafts alkylation and acylation are common for functionalizing arenes[3], this route is suboptimal here. The harsh Lewis acids required (e.g.,

) present a high risk of cleaving the isopropyl ether to yield a phenol byproduct. Furthermore, regiocontrol is dictated purely by steric hindrance, often resulting in difficult-to-separate ortho/para mixtures[2]. -

Weinreb Amide / Grignard Addition (Recommended): This is the industry-standard, self-validating approach. It utilizes the conversion of 1-Boc-piperidine-4-carboxylic acid into a Weinreb amide, followed by nucleophilic acyl substitution using a Grignard reagent[4].

Causality of the Weinreb Amide: The critical advantage of the Weinreb amide intermediate is its ability to form a stable, five-membered cyclic chelate with the magnesium ion of the Grignard reagent. This chelate prevents the collapse of the tetrahedral intermediate during the reaction. Consequently, the reaction halts precisely at the ketone stage and prevents over-addition of the organometallic reagent, which would otherwise yield an unwanted tertiary alcohol[5]. The ketone is only liberated upon targeted aqueous acidic workup.

Synthetic Pathway Visualization

Fig 1. Three-step Weinreb amide/Grignard synthesis workflow for the target methanone.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Weinreb Amide Intermediate

Objective: Activate the carboxylic acid while preventing future over-addition.

-

Preparation: Suspend 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq).

-

Mechanistic Insight: HOBt reacts with the O-acylisourea intermediate formed by EDCI to create a highly reactive, yet stable, active ester. This suppresses side reactions and accelerates amidation[1].

-

-

Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to free-base the amine salt in situ.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Workup & Validation: Wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated

(to remove unreacted acid), and brine. Dry over

Step 2: Grignard Addition

Objective: Regioselective carbon-carbon bond formation.

-

Preparation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

-

Temperature Control: Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

-

Mechanistic Insight: Maintaining temperatures between -10 °C and -20 °C is critical. It maximizes the stability of the magnesium chelate and prevents moisture-induced side reactions[5].

-

-

Addition: Slowly add (4-isopropoxyphenyl)magnesium bromide (1.5 eq, 0.5 M in THF) dropwise over 30 minutes.

-

Reaction: Allow the reaction to stir for 2 hours, gradually warming to 0 °C.

-

Quench & Validation: Quench the reaction strictly at 0 °C by adding saturated aqueous

.-

Mechanistic Insight: The mildly acidic ammonium chloride hydrolyzes the magnesium complex, forcing the tetrahedral intermediate to collapse into the target ketone[5]. Extract with Ethyl Acetate (EtOAc). Validation: TLC (UV active) should confirm the presence of the ketone. The absence of a tertiary alcohol byproduct peak in LC-MS validates that the temperature control successfully preserved the chelate.

-

Step 3: Acidic Deprotection

Objective: Removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine.

-

Preparation: Dissolve the Boc-protected ketone in DCM.

-

Cleavage: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature.

-

Mechanistic Insight: The strong acid protonates the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide[4].

-

-

Reaction: Stir for 2 hours at room temperature.

-

Workup & Validation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer reaches pH > 10. Extract the free-based piperidine into the organic layer.

-

Validation: Complete deprotection is confirmed via

NMR by the total disappearance of the intense 9-proton tert-butyl singlet at ~1.4 ppm.

-

Quantitative Data & Reaction Metrics

To ensure reproducibility, the expected yields and purity metrics for each stage of the synthesis are summarized below. These metrics serve as a benchmarking tool for process optimization.

| Reaction Step | Reagents / Conditions | Intermediate / Product | Expected Yield | Purity (HPLC) |

| 1. Amidation | EDCI, HOBt, NH(OMe)Me·HCl, DIPEA, DCM, RT, 12h | Weinreb Amide | 85 - 90% | >95% |

| 2. Grignard | (4-Isopropoxyphenyl)MgBr, THF, -20°C to 0°C, 2h | Boc-Protected Ketone | 75 - 80% | >92% |

| 3. Deprotection | TFA, DCM, RT, 2h, followed by NaOH workup | Target Methanone | 90 - 95% | >98% |

References

- Benchchem. "1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiymN_ekeWsz731kGcFOmcVM8IR217NvMJkQ9r8Q5AmYBOsEk_lc1_k7gR8R5fSrEkoz-9l4lxxI8sZmbEJseDTvMvRhtuRZTWQZR8qTPjoUkS8FClfG0mF0FV8vf6p42KbVx2]

- Smolecule. "Buy 1-Acetylpiperidine | 618-42-8". Source: smolecule.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7q_M6nKuIdCjysTgQs6sc2ix2uoryalyamS3HEdzKD0wTQ29aQkiMHlws2L69SnJvj-VKyC01NMgDZ6eh7QiM_2ZLo4hCAHqs-pFm3Npjvuq2A6sNmK27iuEl6KRHxwxCTLtg]

- Wikipedia. "Zanubrutinib". Source: wikipedia.org. URL:[https://vertexaisearch.cloud.google.

- Google Patents. "WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors". Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi8KRWSQJbhw9x-A7-wLMNU1j8G4BmXnGkW2JaoV76QWisZqIG977OHWn6f-KkpTRwBi-KZJqIGoCNMzSOcDTXFUw1sO0Q5pfYw5u4y0fbL0vyx5gozTQwiN2uKnKiRWnjkxDH7gBwPmoWK9Pi]

- EvitaChem. "Buy 4-phenoxybutan-1-ol (EVT-3160720) | 1927-71-5". Source: evitachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTgL6Hbl5k8ZkixUhf5Zwu2NICFSg87iuN9eSmGq1TuhBj9U8cubUvglth1-j607HdZynO07175pWNLZrnKd5S5cT9iTlhJa5J6KEOApngjFqkICboGHn2YcxgagX2qugc3-FL5Fxc]

Sources

- 1. Zanubrutinib - Wikipedia [en.wikipedia.org]

- 2. WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors - Google Patents [patents.google.com]

- 3. evitachem.com [evitachem.com]

- 4. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 5. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

reaction scheme for preparing (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Technical Application Note: Scalable Synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Part 1: Core Directive & Introduction

Subject: High-Fidelity Protocol for the Preparation of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS 1965308-88-6). Role: Senior Application Scientist. Context: This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., Histamine H3 antagonists, Orexin receptor antagonists). Its structure combines a lipophilic 4-isopropoxyphenyl tail with a polar piperidine head, linked by a metabolically stable ketone bridge.

Synthetic Strategy: Direct addition of organometallics to carboxylic acids or esters often leads to over-addition (yielding tertiary alcohols) or low yields. Therefore, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) methodology.[1][2] This approach guarantees mono-addition of the Grignard reagent to form the ketone selectively.

Part 2: Retrosynthetic Analysis & Logic

The synthesis is disconnected at the ketone bridge and the piperidine nitrogen protecting group.

Pathway Logic:

-

C-C Bond Formation: The ketone is formed via nucleophilic attack of (4-isopropoxyphenyl)magnesium bromide on the stable Weinreb amide intermediate. The stable 5-membered chelate intermediate prevents over-addition.

-

Amine Protection: The secondary amine of the piperidine must be protected (Boc group) to prevent interference with the Grignard reagent.

-

Deprotection: Acidolytic cleavage yields the final hydrochloride salt.

Figure 1: Retrosynthetic disconnection showing the Weinreb amide strategy.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert N-Boc-isonipecotic acid to tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| N-Boc-Isonipecotic Acid | 229.27 | 1.0 | Starting Material |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | Amine Source |

| EDCI·HCl | 191.70 | 1.2 | Coupling Agent |

| HOBt (anhydrous) | 135.12 | 1.2 | Additive (Racemization suppressant) |

| Triethylamine (TEA) | 101.19 | 2.5 | Base |

| Dichloromethane (DCM) | - | Solvent | 10 mL/g SM |

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-isonipecotic acid (1.0 equiv) in DCM (dry). Cool to 0°C.

-

Coupling: Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of TEA (2.5 equiv).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. TLC Monitoring (50% EtOAc/Hexane): Stain with Ninhydrin.

-

Workup: Quench with 1M HCl (aq). Extract organic layer. Wash sequentially with sat. NaHCO₃ and Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. The crude Weinreb amide is typically a viscous oil or low-melting solid sufficiently pure (>95%) for the next step.

Phase 2: Grignard Formation & Coupling

Objective: React the Weinreb amide with (4-isopropoxyphenyl)magnesium bromide to form the protected ketone.

Reagents & Stoichiometry:

| Reagent | MW | Equiv. | Role |

|---|---|---|---|

| Weinreb Amide (from Phase 1) | 272.34 | 1.0 | Electrophile |

| 4-Isopropoxybromobenzene | 215.09 | 1.5 | Grignard Precursor |

| Magnesium Turnings | 24.30 | 1.6 | Metal |

| Iodine (crystal) | 253.81 | cat.[3] | Initiator |

| THF (Anhydrous) | - | Solvent | 15 mL/g SM |

Protocol:

-

Grignard Preparation (In-situ):

-

Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of Iodine.

-

Dissolve 4-isopropoxybromobenzene in anhydrous THF. Add 10% of this solution to the Mg to initiate (look for color fade and exotherm).

-

Add the remaining bromide solution dropwise to maintain a gentle reflux. Reflux for 1 hour after addition to ensure completion.

-

-

Coupling:

-

Cool the Grignard solution to 0°C.

-

Dissolve the Weinreb Amide (1.0 equiv) in anhydrous THF and add it dropwise to the Grignard reagent over 30 minutes. Crucial: Keep temp < 5°C to ensure selectivity.

-

-

Quench: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Quench by slow addition of sat. NH₄Cl at 0°C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry (MgSO₄) and concentrate.

-

Purification: Flash Chromatography (SiO₂).[4] Elute with Hexane/EtOAc (gradient 9:1 to 7:3).

-

Target:tert-butyl 4-(4-isopropoxybenzoyl)piperidine-1-carboxylate.

-

Phase 3: Deprotection to Final Product

Objective: Remove the Boc group to yield (4-Isopropoxyphenyl)(piperidin-4-yl)methanone Hydrochloride.

Protocol:

-

Dissolve the protected ketone in 1,4-Dioxane .

-

Add 4M HCl in Dioxane (10 equiv) at 0°C.

-

Stir at RT for 2–4 hours. A white precipitate should form.

-

Isolation: Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under inert atmosphere (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C.

Part 4: Quality Control & Validation

Expected Analytical Data:

-

Appearance: White to off-white crystalline solid (HCl salt).

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.8–9.2 (br s, 1H, NH or NH₂⁺).

- 7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O).

- 7.05 (d, J=8.8 Hz, 2H, Ar-H ortho to OR).

- 4.75 (sept, J=6.0 Hz, 1H, O-CH (CH₃)₂).

- 3.60 (m, 1H, piperidine CH-C=O).

- 3.2–2.9 (m, 4H, piperidine N-CH₂).

- 1.9–1.7 (m, 4H, piperidine C-CH₂).

- 1.30 (d, J=6.0 Hz, 6H, O-CH(CH ₃)₂).

-

Mass Spectrometry (ESI+): Calculated for C₁₅H₂₁NO₂ [M+H]⁺: 248.16. Found: 248.2.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield (Phase 2) | Wet THF or inactive Grignard | Redistill THF over Na/Benzophenone. Use "Turbo Grignard" (iPrMgCl[1]·LiCl) for exchange if Mg initiation fails. |

| Tertiary Alcohol Impurity | Grignard added too fast or too warm | Ensure strict 0°C temp control. Add Weinreb amide to Grignard (inverse addition) can sometimes help, but standard is Grignard to Amide. |

| Incomplete Deprotection | Old HCl/Dioxane | Use fresh reagent. Alternatively, use TFA/DCM (1:1), then convert to HCl salt via ion exchange. |

Part 5: Safety & References

Safety Precautions:

-

Grignard Reagents: Highly reactive with water. Pyrophoric potential. Handle under Nitrogen/Argon.

-

HCl/Dioxane: Corrosive and fuming. Use in a fume hood.

-

DCM/THF: Flammable solvents.

References:

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Foundational text for the Weinreb amide methodology.

-

-

Li, G.; Szostak, M. "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents."[2] Organic & Biomolecular Chemistry, 2020 , 18, 3827-3831.[2][5] Link

-

Modern optimization of Grignard additions to Weinreb amides.

-

-

BenchChem Technical Support. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Protocols, 2025 . Link

-

General protocols for piperidine handling and protection strategies.

-

-

ChemicalBook. "N-Boc-4-piperidinecarboxylic acid methoxymethylamide Properties." Link

-

Physical data for the key intermediate.

-

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride [1965308-88-6] | King-Pharm [king-pharm.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N , N -Boc 2 -amides | NSF Public Access Repository [par.nsf.gov]

reagents required for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone synthesis

Application Note: Synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Executive Summary

This guide details the synthetic protocol for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 1965308-88-6), a critical pharmacophore in G-protein coupled receptor (GPCR) ligand design, particularly for H3 antagonists and antipsychotic development.[1]

While Friedel-Crafts acylation is a possible industrial route, it often suffers from regioselectivity issues and harsh conditions incompatible with protecting groups.[1] This protocol utilizes the Weinreb Amide strategy.[2][3] This route provides superior chemoselectivity, preventing the formation of tertiary alcohols (a common side reaction in direct ester-Grignard additions) and allowing for mild reaction conditions.

Strategic Analysis & Retrosynthesis

The synthesis is disconnected into three logical phases to ensure high purity and yield:

-

Activation: Conversion of N-Boc-piperidine-4-carboxylic acid to its Weinreb amide (N-methoxy-N-methylamide).

-

Nucleophilic Acylation: Selective addition of (4-isopropoxyphenyl)magnesium bromide to the Weinreb amide.[1]

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to yield the free amine or hydrochloride salt.

Pathway Visualization

Figure 1: Synthetic workflow utilizing the Weinreb amide intermediate for controlled ketone formation.[1]

Reagents & Materials

Note: All reagents must be high-purity (>98%). Solvents for Step 2 must be anhydrous.

| Reagent / Solvent | Grade/Spec | Purpose |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | >98% | Starting Scaffold |

| N,O-Dimethylhydroxylamine Hydrochloride | 98% | Weinreb Amide Precursor |

| EDC[1][3]·HCl | Coupling Grade | Carboxyl Activator |

| HOBt (Hydroxybenzotriazole) | Anhydrous | Racemization Suppressor |

| Triethylamine (TEA) or DIPEA | Anhydrous | Base |

| 1-Bromo-4-isopropoxybenzene | >97% | Grignard Precursor |

| Magnesium Turnings | Grignard Grade | Metal insertion |

| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O) | Solvent (Critical) |

| Hydrochloric Acid (4M in Dioxane) | Anhydrous | Deprotection Agent |

Detailed Experimental Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert the carboxylic acid to a stable N-methoxy-N-methylamide.[1]

-

Setup: Charge a round-bottom flask with N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and Dichloromethane (DCM) (10 mL/g).

-

Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 minutes.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by Triethylamine (2.5 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Workup:

-

Validation:

Step 2: Grignard Formation & Coupling (The Critical Step)

Objective: Selective nucleophilic attack to form the ketone without over-addition.

A. Preparation of Grignard Reagent (4-Isopropoxyphenylmagnesium bromide) Note: Alternatively, purchase 0.5M solution in THF if available.[1]

-

Flame-dry a 3-neck flask under Argon/Nitrogen.

-

Add Magnesium turnings (1.2 equiv) and a crystal of Iodine.

-

Add anhydrous THF to cover Mg.

-

Add 10% of the 1-Bromo-4-isopropoxybenzene solution (in THF) to initiate.[1] (Look for turbidity/exotherm).[1]

-

Add the remaining bromide dropwise to maintain a gentle reflux. Reflux for 1 hour after addition.

B. Coupling to Weinreb Amide

-

Dissolve the Weinreb Amide (from Step 1) in anhydrous THF (5 mL/g) and cool to 0°C .

-

Addition: Cannulate (or add via syringe) the Grignard solution (1.3 equiv) dropwise to the amide solution. Do not let temperature exceed 5°C.

-

Stir: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench: Cool to 0°C. Quench carefully with Sat. NH₄Cl (exothermic).[1]

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1][5]

-

Purification: Flash chromatography (Hexanes/EtOAc). The Weinreb methyl/methoxy groups act as a leaving group, forming the stable magnesium chelate intermediate that collapses to the ketone only upon acidic quench.

Step 3: Boc-Deprotection

-

Dissolve the N-Boc-protected ketone in 1,4-Dioxane (3 mL/g).

-

Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

-

Stir at RT for 2–4 hours. A white precipitate (the product HCl salt) often forms.

-

Isolation: Dilute with Diethyl Ether (to force precipitation) and filter the solid. Wash with ether.[1]

-

Drying: Dry under high vacuum to yield (4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride .

Quality Control & Analytical Data

| Parameter | Expected Result |

| Appearance | White to off-white solid (HCl salt) |

| ¹H NMR (DMSO-d₆) | δ 1.30 (d, 6H, Isopropyl-CH₃), 4.70 (sept, 1H, Isopropyl-CH), 7.05 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 8.8-9.2 (br, NH₂⁺).[1] |

| Mass Spec (ESI) | [M+H]⁺ = 248.16 (Free base calc.) |

Troubleshooting & Safety

Common Failure Modes

Figure 2: Troubleshooting logic for the Grignard coupling stage.

-

Safety Warning: Grignard formation is exothermic.[1] Ensure proper venting and cooling capacity.[1] HCl in Dioxane is corrosive and fumes; use in a fume hood.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

- Foundational paper establishing the Weinreb amide protocol for ketone synthesis.

-

BenchChem Technical Guides. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine."

- Provides industry-standard protocols for piperidine handling and N-Boc deprotection str

-

Sigma-Aldrich (Merck). "(4-Isopropoxyphenyl)(piperidin-4-yl)methanone hydrochloride Product Page."[1]

- Verifies the commercial availability and CAS identity (1965308-88-6) of the target compound.

-

Gomtsyan, A. et al. "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents."[1][2] Journal of Organic Chemistry, 2001 , 66(10), 3613–3616.[2] [1]

- Validates the stability and reactivity of Weinreb amides with Grignard reagents in complex synthesis.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 3. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

using (4-Isopropoxyphenyl)(piperidin-4-yl)methanone as a pharmaceutical intermediate

Application Note: Strategic Utilization of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone in H3 Receptor Ligand Synthesis

Abstract & Introduction

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone (CAS: 206198-07-4 / 1965308-88-6 HCl) is a "privileged scaffold" in medicinal chemistry, specifically utilized in the design of Histamine H3 Receptor Antagonists/Inverse Agonists .

Historically, early H3 ligands relied on imidazole rings (e.g., thioperamide), which suffered from poor pharmacokinetic profiles and cytochrome P450 inhibition. The field shifted toward non-imidazole scaffolds, where the piperidine ring serves as the crucial basic center. This specific intermediate provides a pre-assembled pharmacophore containing:

-

A Basic Amine (Piperidine): Essential for ionic interaction with the conserved Aspartate (Asp3.32) residue in the H3 receptor binding pocket.

-

A Lipophilic Tail (Isopropoxyphenyl): Targets the hydrophobic cleft of the receptor, enhancing potency and selectivity.

-

A Carbonyl Linker: Provides rigidity and hydrogen bond acceptor capability.

This guide details the protocol for utilizing this intermediate to synthesize high-affinity H3 ligands via N-alkylation, a critical step in generating focused libraries for CNS disorders like narcolepsy (e.g., Pitolisant analogs) and cognitive impairment.

Chemical Profile & Handling